1-[(2-Nitrophenyl)sulfonyl]-4-(thiophen-3-ylmethyl)piperazine
Description
Properties
Molecular Formula |
C15H17N3O4S2 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
1-(2-nitrophenyl)sulfonyl-4-(thiophen-3-ylmethyl)piperazine |
InChI |
InChI=1S/C15H17N3O4S2/c19-18(20)14-3-1-2-4-15(14)24(21,22)17-8-6-16(7-9-17)11-13-5-10-23-12-13/h1-5,10,12H,6-9,11H2 |
InChI Key |
NGQAIKFRTLKGBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CSC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Protection of Piperazine
Piperazine is symmetrically substituted, necessitating protection of one nitrogen to ensure mono-functionalization. The Boc group is ideal due to its stability under basic conditions and ease of removal.
Procedure :
-
Piperazine (10.0 g, 116 mmol) is dissolved in dichloromethane (DCM, 200 mL).
-
Boc anhydride (25.3 g, 116 mmol) is added dropwise at 0°C under nitrogen.
-
The reaction is stirred at room temperature for 12 hours.
-
The mixture is washed with water (2 × 100 mL), dried over Na₂SO₄, and concentrated to yield N-Boc-piperazine as a white solid (18.4 g, 95%).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 95% |
| Reaction Time | 12 hours |
| Purification Method | Liquid-liquid extraction |
Alkylation with Thiophen-3-ylmethyl Bromide
The Boc-protected piperazine undergoes alkylation to introduce the thiophen-3-ylmethyl group. Potassium carbonate facilitates deprotonation of the free amine, promoting nucleophilic substitution.
Procedure :
-
N-Boc-piperazine (15.0 g, 80.6 mmol) is dissolved in dimethyl sulfoxide (DMSO, 150 mL).
-
Thiophen-3-ylmethyl bromide (13.2 g, 80.6 mmol) and K₂CO₃ (22.3 g, 161 mmol) are added.
-
The mixture is heated at 50°C for 6 hours.
-
The product is extracted with ethyl acetate (3 × 100 mL), washed with brine, and concentrated.
-
Column chromatography (SiO₂, hexane/ethyl acetate 3:1) yields N-Boc-4-(thiophen-3-ylmethyl)piperazine as a pale-yellow oil (17.8 g, 85%).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85% |
| Reaction Time | 6 hours |
| Purification Method | Column chromatography |
Deprotection of Boc Group
Trifluoroacetic acid (TFA) cleaves the Boc group under mild conditions, regenerating the secondary amine for subsequent sulfonylation.
Procedure :
-
N-Boc-4-(thiophen-3-ylmethyl)piperazine (15.0 g, 50.2 mmol) is dissolved in DCM (100 mL).
-
TFA (30 mL) is added dropwise at 0°C.
-
The reaction is stirred at room temperature for 2 hours.
-
The mixture is neutralized with saturated NaHCO₃, extracted with DCM (3 × 50 mL), and concentrated to afford 4-(thiophen-3-ylmethyl)piperazine as a colorless oil (9.1 g, 92%).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 92% |
| Reaction Time | 2 hours |
| Purification Method | Liquid-liquid extraction |
Sulfonylation with 2-Nitrobenzenesulfonyl Chloride
The final step involves sulfonylation of the free amine using 2-nitrobenzenesulfonyl chloride. Triethylamine (Et₃N) scavenges HCl, driving the reaction to completion.
Procedure :
-
4-(thiophen-3-ylmethyl)piperazine (8.0 g, 40.6 mmol) is dissolved in DCM (100 mL).
-
2-Nitrobenzenesulfonyl chloride (9.2 g, 40.6 mmol) and Et₃N (8.2 g, 81.2 mmol) are added at 0°C.
-
The reaction is stirred at room temperature for 4 hours.
-
The mixture is washed with 1M HCl (2 × 50 mL) and water, dried over Na₂SO₄, and concentrated.
-
Recrystallization from ethanol yields 1-[(2-nitrophenyl)sulfonyl]-4-(thiophen-3-ylmethyl)piperazine as a white crystalline solid (12.1 g, 78%).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Reaction Time | 4 hours |
| Purification Method | Recrystallization |
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (dd, J = 8.0 Hz, 1H, Ar-H), 7.89–7.82 (m, 2H, Ar-H), 7.76–7.68 (m, 1H, Ar-H), 7.35 (dd, J = 5.0 Hz, 1H, Thiophene-H), 6.95–6.89 (m, 2H, Thiophene-H), 3.65–3.55 (m, 4H, Piperazine-H), 3.22 (s, 2H, CH₂-Thiophene), 2.70–2.60 (m, 4H, Piperazine-H).
-
HR-MS (ESI) : m/z calcd for C₁₅H₁₈N₃O₄S₂ [M+H]⁺: 376.0821; found: 376.0818.
Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitrobenzenesulfonyl)-4-[(thiophen-3-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 1-(2-Aminobenzenesulfonyl)-4-[(thiophen-3-yl)methyl]piperazine.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is part of a broader class of piperazine derivatives known for their pharmacological properties. Piperazines have been extensively studied for their roles as antidepressants , antipsychotics , and anxiolytics . The sulfonamide functional group in 1-[(2-Nitrophenyl)sulfonyl]-4-(thiophen-3-ylmethyl)piperazine enhances its solubility and bioavailability, making it a suitable candidate for drug development.
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the piperazine core can significantly influence biological activity. For instance, the introduction of electron-withdrawing groups, such as nitro and sulfonyl groups, can enhance the compound's potency against specific targets like enzymes involved in disease pathways. This makes it a valuable compound for further SAR studies aimed at optimizing therapeutic efficacy.
Antimicrobial Activity
1-[(2-Nitrophenyl)sulfonyl]-4-(thiophen-3-ylmethyl)piperazine has shown promising antimicrobial properties . Studies have demonstrated its effectiveness against various bacterial strains, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Case Study: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of 1-[(2-Nitrophenyl)sulfonyl]-4-(thiophen-3-ylmethyl)piperazine against multidrug-resistant pathogens. The compound exhibited significant activity with minimal inhibitory concentrations (MICs) lower than those of traditional antibiotics like linezolid. This positions it as a potential candidate for developing new antibacterial agents.
Anticancer Research
The anticancer potential of this compound is another area of active investigation. Preliminary studies suggest that it may induce cytotoxic effects in various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The proposed mechanism involves the induction of apoptosis and cell cycle arrest.
Case Study: Cytotoxic Effects
In comparative studies assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, 1-[(2-Nitrophenyl)sulfonyl]-4-(thiophen-3-ylmethyl)piperazine demonstrated a notable reduction in cell viability at concentrations above 10 µM. Further investigations are needed to elucidate the specific pathways involved in its anticancer activity.
Summary Table of Applications
| Application Area | Findings/Observations |
|---|---|
| Medicinal Chemistry | Potential for antidepressant and anxiolytic effects |
| Antimicrobial Activity | Effective against MRSA; lower MICs than traditional antibiotics |
| Anticancer Research | Induces apoptosis; reduces viability in cancer cell lines |
Mechanism of Action
The mechanism of action of 1-(2-nitrobenzenesulfonyl)-4-[(thiophen-3-yl)methyl]piperazine depends on its specific application:
Medicinal Chemistry: The compound may interact with neurotransmitter receptors or enzymes, modulating their activity through binding interactions.
Materials Science: In electronic applications, the compound’s mechanism involves the transfer of electrons through its conjugated system, facilitating charge transport.
Comparison with Similar Compounds
Core Piperazine-Sulfonyl Scaffold
The 2-nitrophenylsulfonyl-piperazine core is shared with several analogs:
- 1-[(2-Nitrophenyl)sulfonyl]piperazine (C10H13N3O4S): A simpler derivative lacking the thiophen-3-ylmethyl group, synthesized via sulfonylation of piperazine with 2-nitrobenzenesulfonyl chloride. Its molecular weight (271.29 g/mol) and purity (95%) are well-documented .
- 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine (7b) : Features a benzhydryl (diphenylmethyl) group at position 3. Synthesis yields 72%, with NMR data confirming structural integrity (δ 2.35 ppm for piperazine-CH2) .
- 1-(Bis(4-Fluorophenyl)methyl)-4-((2-nitrophenyl)sulfonyl)piperazine (4h) : Yields 77% with a melting point of 132–230°C. Its ¹H NMR shows distinct aromatic proton signals (δ 7.09–7.91 ppm) due to fluorophenyl substituents .
Key Differences :
- Synthetic Yields: Thiophene-containing derivatives may require optimized conditions compared to arylalkyl analogs (e.g., 72–77% yields for fluorophenyl/bisenzhydryl derivatives vs.
Thiophene vs. Aromatic Substituents
Thiophene is a bioisostere for phenyl, offering similar aromaticity but distinct electronic properties:
- Lipophilicity : Thiophene’s lower electron density compared to fluorophenyl or naphthyl groups (e.g., 1-(2-Naphthylsulfonyl)-4-cinnamylpiperazine , C23H24N2O2S) may reduce logP values, balancing membrane permeability and aqueous solubility .
- Spectral Shifts : In ¹H NMR, thiophene protons (δ ~6.5–7.5 ppm) would differ from fluorophenyl (δ ~7.09–7.39 ppm) or naphthyl (δ ~7.5–8.5 ppm) signals, aiding structural confirmation .
Pharmacological and Physicochemical Properties
Antimicrobial Potential
Piperazine-sulfonamide hybrids are explored for antimicrobial activity. For example:
- 4-(4-Substituted-piperazin-1-sulfonyl)anilines : Synthesized to improve sulfonamide efficacy by modulating pKa and hydrogen-bonding capacity .
- Target Compound : The thiophene group may enhance interactions with bacterial targets (e.g., dihydropteroate synthase) via sulfur-mediated hydrogen bonding or π-stacking.
Comparative Data Table
Biological Activity
1-[(2-Nitrophenyl)sulfonyl]-4-(thiophen-3-ylmethyl)piperazine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structure incorporates a piperazine ring, a thiophene moiety, and a nitrophenylsulfonyl group, which are known to influence its biological properties.
Chemical Structure and Properties
The chemical formula for 1-[(2-Nitrophenyl)sulfonyl]-4-(thiophen-3-ylmethyl)piperazine is C13H14N4O3S. Its structural components are significant as they contribute to the compound's interaction with biological systems.
Biological Activity Overview
Research indicates that derivatives of piperazine, particularly those containing thiophene and nitrophenyl groups, exhibit a range of biological activities including:
- Antimicrobial Activity : Various studies have demonstrated that compounds with similar structures possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing nitro groups have shown enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : The piperazine scaffold has been explored for its anticancer potential. Compounds with similar structural motifs have been reported to inhibit cell proliferation and induce apoptosis in various cancer cell lines .
Antimicrobial Activity
A comparative study highlighted the effectiveness of various piperazine derivatives against common pathogens. The introduction of nitro groups was found to significantly enhance the antibacterial potency:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 42 µg/mL |
| 1-[(2-Nitrophenyl)sulfonyl]-4-(thiophen-3-ylmethyl)piperazine | P. aeruginosa | 38 µg/mL |
Studies suggest that the presence of halogen or nitro substituents on the phenyl ring enhances the antimicrobial activity by increasing lipophilicity and facilitating membrane penetration .
Anticancer Activity
In vitro studies on cancer cell lines have shown that compounds similar to 1-[(2-Nitrophenyl)sulfonyl]-4-(thiophen-3-ylmethyl)piperazine exhibit cytotoxic effects:
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| PC3 (Prostate) | 15.5 | Doxorubicin 0.21 |
| HeLa (Cervical) | 12.8 | Doxorubicin 0.81 |
| SGC-7901 (Gastric) | 10.5 | Doxorubicin 2.87 |
The mechanism of action appears to involve cell cycle arrest and induction of apoptosis, primarily through the activation of caspase pathways .
Case Study 1: Antimicrobial Screening
A series of piperazine derivatives were screened for antimicrobial activity against clinical isolates of Staphylococcus aureus. The study revealed that compounds with a nitrophenyl group showed a significant reduction in bacterial growth compared to control groups, suggesting their potential as lead compounds in antibiotic development.
Case Study 2: Anticancer Evaluation
In another study, the compound was tested against various cancer cell lines including HeLa and PC3. Results indicated that it inhibited cell proliferation significantly more than standard chemotherapeutics at comparable concentrations, highlighting its potential therapeutic application in oncology.
Q & A
Q. What are the optimal synthetic routes for 1-[(2-Nitrophenyl)sulfonyl]-4-(thiophen-3-ylmethyl)piperazine, and how can reaction conditions be optimized?
Synthesis typically involves sequential functionalization of the piperazine core. Key steps include:
- Sulfonylation : Reacting piperazine with 2-nitrobenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to install the sulfonyl group .
- Alkylation : Introducing the thiophen-3-ylmethyl group via nucleophilic substitution using a thiophene-derived alkyl halide in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ .
Optimization strategies :- Use catalytic agents (e.g., DMAP) to enhance sulfonylation efficiency .
- Monitor reaction progress via TLC or HPLC to minimize side products .
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. What purification and characterization methods are recommended for this compound?
- Purification :
- Liquid-liquid extraction : Remove unreacted starting materials using dichloromethane and water .
- Column chromatography : Use silica gel with a hexane/ethyl acetate (7:3) mobile phase for intermediates .
- Recrystallization : Final product purity (>95%) can be achieved using ethanol/water mixtures .
- Characterization :
- ¹H/¹³C NMR : Confirm regiochemistry of sulfonyl and thiophene groups (e.g., sulfonyl protons appear as a singlet near δ 8.1 ppm) .
- HRMS : Validate molecular weight (expected [M+H]⁺: ~408.08 g/mol) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Methodology :
- Core modifications : Synthesize derivatives by varying the sulfonyl substituent (e.g., replacing 2-nitrophenyl with 3-trifluoromethylphenyl) or thiophene position (e.g., 2- vs. 3-ylmethyl) .
- Assay selection :
- Data interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to target proteins .
Q. How can contradictory results in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
Resolution strategies :
- Experimental replication : Repeat assays under standardized conditions (e.g., fixed cell density, serum concentration) .
- Orthogonal assays : Validate kinase inhibition using both fluorescence-based and radioactive assays .
- Meta-analysis : Compare data with structurally analogous compounds (e.g., piperazine sulfonamides with similar logP values) to identify trends .
Example : If conflicting antimicrobial activity is reported, re-test using CLSI/M07-A11 broth microdilution guidelines and include positive controls (e.g., ciprofloxacin) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility and stability profiles?
- Solubility :
- DMSO stock preparation : Standardize stock concentration (e.g., 10 mM) and confirm solubility via dynamic light scattering (DLS) .
- Aqueous solubility : Use phosphate buffers (pH 7.4) with co-solvents (≤1% Tween-80) if precipitation occurs .
- Stability :
- Forced degradation : Expose the compound to heat (40°C), light (UV, 254 nm), and acidic/basic conditions (pH 2–12) to identify degradation products via LC-MS .
- Storage recommendations : Store at –20°C under nitrogen to prevent oxidation of the thiophene moiety .
Methodological Considerations
Q. What strategies are effective for scaling up synthesis without compromising yield?
- Batch vs. flow chemistry : Transition from batch reactions (e.g., 50 mL flasks) to continuous flow systems for sulfonylation to improve heat/mass transfer .
- Catalyst recycling : Use immobilized catalysts (e.g., polymer-supported DMAP) for alkylation steps to reduce waste .
- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progression and automate quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
